molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amine CAS No. 1352398-37-8

1h-Pyrrolo[3,2-c]pyridin-7-amine

Cat. No.: B567624
CAS No.: 1352398-37-8
M. Wt: 133.154
InChI Key: DYPBKULODJSIHW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-7-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-7-amine is unique due to its specific binding affinity for the colchicine-binding site on tubulin, making it a potent anticancer agent. Its structural features allow for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBKULODJSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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